Product packaging for (5R)-5-methyl-1,3-thiazolidine(Cat. No.:)

(5R)-5-methyl-1,3-thiazolidine

Cat. No.: B13491159
M. Wt: 103.19 g/mol
InChI Key: WPSFOSFHXXIFDR-SCSAIBSYSA-N
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Description

(5R)-5-methyl-1,3-thiazolidine is a chiral thiazolidine derivative of significant interest in medicinal chemistry and biochemical research. Thiazolidines are a prominent class of heterocyclic compounds featuring a saturated five-membered ring with sulfur and nitrogen atoms, serving as a core structure in several biologically active molecules . Researchers value this specific stereoisomer for its potential as a synthetic intermediate or scaffold in developing novel therapeutics, given the established importance of stereochemistry in drug action. The broader thiazolidine family is well-recognized in drug discovery. Notable derivatives include the thiazolidinedione (TZD) class of compounds, which are potent antidiabetic agents that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ) . Furthermore, the thiazolidine ring is a fundamental component of penicillin antibiotics , and other derivatives, such as 2-iminothiazolidines, have been investigated as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways . The this compound structure can also be viewed as a functionalized analogue related to 4-carboxythiazolidine (thioproline), which is derived from cysteine . This connection underscores its relevance in studying cysteine-related biochemical processes. As a building block, it offers researchers a pathway to explore new compounds with potential hypolipidemic and hypoglycemic activities, as documented for other thiazolidine derivatives . This product is intended for research applications in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NS B13491159 (5R)-5-methyl-1,3-thiazolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

(5R)-5-methyl-1,3-thiazolidine

InChI

InChI=1S/C4H9NS/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m1/s1

InChI Key

WPSFOSFHXXIFDR-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1CNCS1

Canonical SMILES

CC1CNCS1

Origin of Product

United States

Synthetic Methodologies and Strategies for 5r 5 Methyl 1,3 Thiazolidine and Its Chiral Derivatives

Stereoselective and Enantioselective Synthesis Approaches

The controlled formation of stereocenters is a critical aspect of synthesizing chiral 1,3-thiazolidines. Both stereoselective and enantioselective methods are employed to produce these compounds with high optical purity.

Chiral Pool Strategies

A common and straightforward approach to synthesizing chiral 1,3-thiazolidines is the utilization of the chiral pool, which involves using readily available, enantiomerically pure starting materials derived from natural sources. chemistryviews.orgscielo.brscielo.br Amino acids, such as L-cysteine and D-penicillamine, are prominent examples of chiral pool starting materials for the synthesis of 1,3-thiazolidine derivatives. scielo.brscielo.br

The condensation of these sulfur-containing amino acids with aldehydes or ketones is a fundamental method for constructing the 1,3-thiazolidine ring. scielo.brscielo.br This reaction creates a new stereocenter at the C2 position while retaining the original chirality from the amino acid. scielo.br However, the condensation of chiral amino acids with achiral aldehydes is often not diastereoselective, leading to a mixture of cis and trans diastereoisomers. scielo.br The stereochemical outcome can sometimes be influenced by kinetic versus thermodynamic control, with the 2,4-trans diastereoisomers often being the thermodynamically more stable products. researchgate.net

A notable example involves the one-pot diastereoselective synthesis of tricyclic thiazolidine-ring fused systems from L-cysteine or D-penicillamine and achiral succindialdehyde. scielo.brresearchgate.net This method proceeds under mild conditions and provides a platform for discussing concepts like diastereoselectivity and cyclization reactions. scielo.br

Asymmetric Induction and Auxiliary-Controlled Syntheses

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another due to a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This principle is fundamental to many stereoselective syntheses of 1,3-thiazolidines.

An example of auxiliary-controlled synthesis is the aldol (B89426) reaction between the titanium enolate of N-acetyl-4-benzyl-thiazolidinethione and n-hexanal, which yields the corresponding acetate (B1210297) aldol adduct with high stereocontrol. researchgate.net Similarly, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one condenses with aryl aldehydes to give the 'Evans syn' aldol product with good diastereoselectivity. scielo.org.mx The chiral auxiliary can then be removed under mild conditions. scielo.org.mx

Furthermore, direct and asymmetric aldol reactions of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II) complex, have been developed to produce enantiomerically pure anti-β-hydroxy-α-amino acids. nih.gov This method demonstrates the power of external asymmetric induction using a chiral catalyst.

Cyclocondensation and Ring-Forming Reaction Protocols

Cyclocondensation reactions are a cornerstone for the synthesis of the 1,3-thiazolidine ring. These reactions typically involve the condensation of a bifunctional molecule containing a thiol group and an amino group with a carbonyl compound. tandfonline.comtandfonline.comnih.gov

A prevalent method is the reaction between an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-containing carboxylic acid like thioglycolic acid. tandfonline.comtandfonline.comresearchgate.net This three-component reaction proceeds through the in-situ formation of an imine from the amine and carbonyl compound, which then undergoes cyclization with the mercaptoacetic acid to form the 1,3-thiazolidin-4-one ring system. tandfonline.comtandfonline.com Various catalysts, including ionic liquids and heterogeneous catalysts, can be employed to improve reaction efficiency and yield. nih.gov

Electrophilic intramolecular cyclization (EIC) of N-allylthioamides of β-ketoacids using phosphoric acid or iodine is another effective method for preparing substituted (1,3-thiazolidin-2-ylidene)ketones, including 5-methyl derivatives. nuph.edu.ua These products can then serve as building blocks for further cyclization reactions to create more complex heterocyclic systems. nuph.edu.ua

Multicomponent and Tandem Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly efficient for building molecular complexity. tandfonline.comnih.gov Several MCRs have been developed for the synthesis of 1,3-thiazolidine derivatives. nih.govthieme-connect.comnih.govcrimsonpublishers.com

The one-pot, three-component reaction of an amine, an aldehyde, and thioglycolic acid is a classic example of an MCR used to synthesize 1,3-thiazolidin-4-ones. tandfonline.comnih.gov This strategy has been extended to synthesize various substituted thiazolidinones by employing different starting materials. nih.govcrimsonpublishers.com For instance, a library of thiazolidine-4-one molecular hybrids has been synthesized via a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single reaction vessel without isolating intermediates, also provide an elegant route to 1,3-thiazolidines. An example is the tandem alkylation/intramolecular Michael addition of dithiocarbamic acids with alkyl γ-bromocrotonates to afford functionalized 1,3-thiazolidine-2-thiones. researchgate.net Another approach involves a one-pot, three-component tandem/spirocyclization reaction to synthesize spiro[pyridine-thiazolidine] ring skeletons. acs.org

Derivatization and Functionalization Reactions of the 1,3-Thiazolidine Ring System

The 1,3-thiazolidine ring is a versatile scaffold that can be further modified to introduce a variety of functional groups, allowing for the synthesis of a diverse range of derivatives. nuph.edu.uaresearchgate.net

Transformations at the Nitrogen Atom

The nitrogen atom of the 1,3-thiazolidine ring is a common site for functionalization. Acylation of the nitrogen is a key step in many synthetic strategies, particularly when using thiazolidines as chiral auxiliaries. orgsyn.org This is typically achieved by treating the thiazolidine (B150603) with a base such as n-butyllithium or sodium hydride, followed by the addition of an acyl chloride. orgsyn.org

The nitrogen atom can also be part of a larger heterocyclic system. For example, the synthesis of 1,3-thiazolidine-4-one derivatives of nitro-L-arginine methyl ester has been reported, where the thiazolidinone moiety is attached via an amide linkage. nih.gov Additionally, various nitrogen-containing heterocyclic derivatives of 1,3-thiazolidine-2,4-diones have been synthesized, showcasing the versatility of N-functionalization. researchgate.net

Below is a table summarizing various synthetic approaches to 1,3-thiazolidine derivatives:

Synthetic Approach Starting Materials Key Features Product Type References
Chiral Pool SynthesisL-cysteine, D-penicillamine, aldehydesUtilizes enantiomerically pure starting materials.Chiral 1,3-thiazolidine-4-carboxylic acids scielo.brscielo.br
Asymmetric InductionN-acyl-1,3-thiazolidine-2-thiones, aldehydesEmploys chiral auxiliaries for high diastereoselectivity.Chiral aldol adducts societechimiquedefrance.frorgsyn.orgscielo.org.mx
CyclocondensationAmine, carbonyl compound, thioglycolic acidForms the 1,3-thiazolidin-4-one ring.1,3-Thiazolidin-4-ones tandfonline.comtandfonline.comnih.gov
Multicomponent ReactionAmine, aldehyde, 2-mercaptoacetic acidOne-pot synthesis with high atom economy.Substituted 1,3-thiazolidin-4-ones tandfonline.comnih.gov
Tandem ReactionDithiocarbamic acids, alkyl γ-bromocrotonatesSequential bond formation in a single step.Functionalized 1,3-thiazolidine-2-thiones researchgate.net
N-Functionalization1,3-Thiazolidine, acyl chloridesModification of the thiazolidine nitrogen.N-Acyl-1,3-thiazolidines orgsyn.org

Modifications at the Sulfur Atom

The sulfur atom at position 1 of the thiazolidine ring is a key site for chemical modification, primarily through oxidation reactions. researchgate.net This transformation allows for the synthesis of thiazolidine sulfoxides and sulfones, significantly altering the electronic and steric properties of the molecule. researchgate.netevitachem.com The nucleophilicity of the sulfur atom makes it susceptible to oxidation by various reagents. nih.gov

Common oxidizing agents employed for this purpose include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). evitachem.com The reaction conditions can be controlled to selectively yield either the sulfoxide (B87167) (S-oxide) or the sulfone (S,S-dioxide). For instance, metabolic studies on 7-(1,3-thiazolidin-2-ylmethyl)theophylline (B12926) using rat liver microsomes demonstrated that the initial metabolic step is a monooxygenase-dependent oxidation of the sulfur atom, likely forming an unstable sulfoxide intermediate. nih.gov This sulfoxidation was catalyzed predominantly by flavin-containing monooxygenases. nih.gov

These oxidative transformations are not merely structural alterations; they can lead to the development of entirely new scaffolds. researchgate.net The resulting sulfoxides and sulfones of chiral thiazolidines introduce an additional stereocenter at the sulfur atom, opening avenues for the synthesis of novel, diastereomerically pure compounds.

Table 1: Selected Examples of Sulfur Atom Oxidation in Thiazolidine Derivatives This table is generated based on representative reactions described in the literature and does not depict specific reactions of (5R)-5-methyl-1,3-thiazolidine itself but rather general transformations of the thiazolidine scaffold.

Starting Material Oxidizing Agent Product Reference
Generic 1,3-Thiazolidine Hydrogen Peroxide 1,3-Thiazolidine-1-oxide (Sulfoxide) evitachem.com
Generic 1,3-Thiazolidine m-Chloroperbenzoic acid (m-CPBA) 1,3-Thiazolidine-1,1-dioxide (Sulfone) evitachem.com
7-(1,3-thiazolidin-2-ylmethyl)theophylline Monooxygenases (in vitro) Unstable Sulfoxide Intermediate nih.gov

Substitution Reactions at Carbon Centers (C-2, C-4, C-5)

Functionalization of the carbon atoms within the thiazolidine ring is a primary strategy for creating diverse derivatives. The reactivity of these centers (C-2, C-4, and C-5) varies, allowing for selective modifications.

Substitution at C-2

The C-2 position is frequently targeted for substitution, often involving the condensation of a compound bearing an aldehyde functionality. A prevalent method for synthesizing 2-substituted-1,3-thiazolidin-4-ones involves a one-pot reaction between an appropriate amine, a substituted aldehyde, and thioglycolic acid. nih.govresearchgate.net For example, a series of 2-(R-phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-ones was synthesized by refluxing Schiff bases (formed from various benzaldehydes) with thioglycolic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Furthermore, the C-2 position can be functionalized to introduce imino groups. Potent inhibitors of inducible nitric oxide synthase (iNOS) have been developed from 2-imino-1,3-thiazolidine derivatives. nih.gov The synthesis of axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones has also been reported, highlighting the stereochemical importance of this position. researchgate.net

Table 2: Examples of Substitution Reactions at the C-2 Position

Reactants Reagents/Conditions Product Type Reference
Substituted Aldehyde, Amine, Thioglycolic Acid One-pot condensation/cyclization 2-Substituted-1,3-thiazolidin-4-one nih.govresearchgate.net
Schiff Base (from Ar-CHO), Thioglycolic Acid DCC, Anhydrous ethanol, Reflux 2-(Aryl)-3-sulfonyl-1,3-thiazolidin-4-one nih.gov
Thiosemicarbazones, Dialkyl acetylenedicarboxylates N/A 2-Hydrazono-1,3-thiazolidin-4-ones mdpi.com

Substitution at C-4

The C-4 methylene (B1212753) carbon in a simple thiazolidine ring is generally considered unreactive towards substitution. nih.gov However, this position is integral to the synthesis of the widely studied 1,3-thiazolidin-4-one (or "thiazolidinone") scaffold. researchgate.netmdpi.com In these structures, the C-4 carbon is a carbonyl group, a result of using α-mercaptoacetic acid (thioglycolic acid) or its esters in the cyclocondensation reaction. researchgate.netnih.gov

While direct substitution on the C-4 carbonyl is rare, one report describes the conversion of the C-4 carbonyl in a thiazolidinedione derivative to a thiocarbonyl using Lawesson's reagent. nih.gov Most synthetic utility involving the C-4 position comes from the construction of the thiazolidin-4-one ring itself, which then serves as a versatile template for further modifications at other positions (N-3 and C-5). mdpi.comnih.gov For instance, the carbon signals for the S-CH-N (C-2) and -CH2-S- (C-5) groups in the 13C-NMR spectra of novel 1,3-thiazolidine-4-one derivatives appear at distinct chemical shifts, confirming the ring structure, while the C-4 carbon is identified as a carbonyl group. nih.gov

Table 3: Reactions Involving the C-4 Position of Thiazolidines

Reaction Type Reactants Reagents/Conditions Product Feature Reference
Ring Formation Amine, Aldehyde, Thioglycolic acid Cyclocondensation C-4 Carbonyl (Thiazolidin-4-one) researchgate.netnih.gov
Carbonyl Modification 1,3-Thiazolidine-2,4-dione derivative Lawesson's reagent, THF C-4 Thiocarbonyl nih.gov

Substitution at C-5

The C-5 position, an activated methylene group in thiazolidinones (specifically 1,3-thiazolidine-2,4-diones), is a common site for substitution. nih.gov The Knoevenagel condensation is a widely used method to introduce substituents at this position. This reaction typically involves the condensation of a 1,3-thiazolidine-2,4-dione with an aromatic aldehyde in the presence of a base catalyst like piperidine, yielding a 5-benzylidene-1,3-thiazolidine-2,4-dione derivative. researchgate.net

This strategy has been employed to synthesize a vast array of C-5 substituted derivatives. For example, 5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is prepared through the condensation of thiophene-3-carbaldehyde with thiazolidine-2,4-dione. Research has also focused on synthesizing derivatives with specific stereochemistry at C-5, such as (4R,5R)-5-ethyl-2-imino-4-methyl-1,3-thiazolidine, which demonstrates potent biological activity. nih.gov In another approach, a thiazolidin-oxazolidine fused system singly functionalized at the C-5 position with a hydroxymethyl group was synthesized, showcasing more complex modifications at this site. researchgate.net

Table 4: Examples of Substitution Reactions at the C-5 Position

Starting Material Reactant Reagents/Conditions Product Type Reference
1,3-Thiazolidine-2,4-dione Aromatic Aldehyde Piperidine, Ethanol, Reflux 5-Ylidene-1,3-thiazolidine-2,4-dione
Thiazolidine-2,4-dione Thiophene-3-carbaldehyde Base (e.g., NaOH) 5-(Thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
2-Amino-2-(mercaptomethyl)propane-1,3-diol Formaldehyde Oxaminalisation Fused system with C-5-hydroxymethyl group researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5r 5 Methyl 1,3 Thiazolidine Systems

Ring-Opening and Ring-Closure Reactions

The formation and cleavage of the 1,3-thiazolidine ring are fundamental aspects of its chemistry. Ring-closure reactions are the primary methods for synthesizing this heterocyclic system. A common and effective method is the condensation reaction between an amino thiol and a carbonyl compound. For instance, thiazolidines are readily prepared by the condensation of cysteamine (B1669678) and formaldehyde. wikipedia.org More complex derivatives can be synthesized through one-pot multicomponent reactions, such as the cyclocondensation of anilines, aromatic aldehydes, and thioglycolic acid. nih.govresearchgate.net The mechanism of these acid-catalyzed cyclizations typically involves the initial formation of an imine intermediate from the amine and aldehyde, followed by a nucleophilic attack from the thiol group, leading to intramolecular cyclization and the final thiazolidine (B150603) product. nih.gov

Conversely, the thiazolidine ring can be opened under certain conditions. Hydrolysis, particularly under acidic or basic conditions, can cleave the ring to regenerate the constituent aldehyde and aminothiol. rsc.org This reversible process is a manifestation of ring-chain tautomerism. rsc.orgnih.gov The stability of the ring versus the open-chain form is influenced by factors such as pH and the nature of substituents on the ring. rsc.orgnih.gov In many instances, the cyclic thiazolidine form is thermodynamically predominant in equilibrium mixtures. rsc.org

Cycloaddition Reactions and Mesoionic Intermediates

Thiazolidine derivatives, particularly those derived from α-amino acids like cysteine, are valuable precursors for generating reactive intermediates for cycloaddition reactions. These transformations are powerful tools for constructing complex polycyclic heterocyclic systems.

Mesoionic compounds are a key class of intermediates derived from thiazolidine systems. These are five-membered heterocyclic betaines that cannot be represented by a single covalent structure and possess distinct positive and negative charges delocalized over the ring. researchgate.net For example, N-acyl-thiazolidine-4-carboxylic acids can undergo cyclodehydration, often using reagents like acetic anhydride (B1165640), to form bicyclic mesoionic 1,3-dipoles in situ. clockss.org These intermediates, such as 2H,5H,7H-thiazolo[4,3-b]oxazol-2-ones, are highly reactive in 1,3-dipolar cycloadditions. clockss.orgresearchgate.net Another strategy involves the conversion of N-aroyl-C-aryl-N-methylglycines into 1,3-oxazolium-5-olates (münchnones), which then react with carbon disulfide in an in situ cycloaddition/cycloreversion sequence to yield mesoionic 1,3-thiazolium-5-thiolates. researchgate.netnih.govsemanticscholar.org

Table 1: Cyclodehydrating Agents for Mesoionic Intermediate Formation
PrecursorReagentIntermediate TypeProductYield (%)Reference
C-p-tolyl-N-p-chlorobenzoyl-N-methylglycineAcetic Anhydride1,3-Oxazolium-5-olateMesoionic 1,3-thiazolium-5-thiolate29.1 nih.gov
C-p-tolyl-N-p-chlorobenzoyl-N-methylglycineTrifluoroacetic Anhydride1,3-Oxazolium-5-olateMesoionic 1,3-thiazolium-5-thiolate60.0 researchgate.net
C-p-tolyl-N-p-chlorobenzoyl-N-methylglycineDicyclohexylcarbodiimide (DCC)1,3-Oxazolium-5-olateMesoionic 1,3-thiazolium-5-thiolate48.0 researchgate.net

The most significant cycloaddition pathway for (5R)-5-methyl-1,3-thiazolidine systems involves their use as precursors to azomethine ylides. Azomethine ylides are 1,3-dipoles that readily react with various dipolarophiles (such as alkenes and alkynes) in a [3+2] cycloaddition to form five-membered nitrogen-containing heterocycles. diva-portal.orgwikipedia.org A common method for generating these ylides is the decarboxylative condensation of a thiazolidine-4-carboxylic acid with an aldehyde or ketone. mdpi.com

For example, the reaction of thiazolidine-4-carboxylic acid with a dialdehyde (B1249045) can generate an intermediate azomethine ylide that undergoes a subsequent intramolecular 1,3-dipolar cycloaddition to form complex fused systems like tetrahydrooxazolothiazoles. mdpi.com This highlights the utility of the thiazolidine ring as a latent 1,3-dipole, enabling the stereocontrolled synthesis of intricate molecular architectures.

The outcomes of 1,3-dipolar cycloadditions involving thiazolidine-derived intermediates are governed by principles of regioselectivity and diastereoselectivity.

Regioselectivity refers to the orientation of the dipole and dipolarophile in the transition state, which determines the substitution pattern of the resulting cycloadduct. In reactions with unsymmetrical dipolarophiles, a mixture of regioisomers can be formed. clockss.org The regioselectivity is influenced by electronic and steric factors, with computational studies and Frontier Molecular Orbital (FMO) theory often used to predict the major isomer. nih.govacs.orgelsevierpure.com For instance, in the reaction of azomethine ylides, the nucleophilic carbon of the ylide typically attacks the more electrophilic and less sterically hindered carbon of the dipolarophile. acs.org The choice of reactants, such as the specific thioketone used as a dipolarophile, can also significantly affect the regioselectivity of the cycloaddition. nih.gov

Diastereoselectivity relates to the formation of stereoisomers. When new stereocenters are formed during the cycloaddition, the reaction can favor the formation of one diastereomer over others. This selectivity is highly dependent on the substitution pattern of both the dipole and the dipolarophile. nih.govacs.org For example, in three-component reactions generating spirooxindole-pyrrolidine hybrids, the reaction can exhibit high diastereoselectivity, leading to the preferential formation of exo or endo cycloadducts. nih.gov The stereochemistry of the starting thiazolidine, such as the (5R) configuration, can impart significant facial selectivity to the cycloaddition, influencing the absolute stereochemistry of the product.

Table 2: Factors Influencing Selectivity in Cycloadditions
Selectivity TypeInfluencing FactorsOutcomeReference
Regioselectivity Symmetry of dipolarophileSingle product vs. mixture of regioisomers clockss.org
Electronic properties (FMO)Determines preferred orientation of addition acs.orgelsevierpure.com
Steric hindranceFavors attack at the less hindered site acs.org
Diastereoselectivity Substituents on reactantsDetermines exo/endo product ratio nih.govacs.org
Chiral auxiliaries/catalystsInduces facial selectivity, leading to enantiomeric excess diva-portal.org
Stereochemistry of ylideConserved in the product through a concerted mechanism diva-portal.org

Tautomerism and Conformational Dynamics

1,3-Thiazolidine systems exist in a dynamic equilibrium involving different tautomeric and conformational states. A key process is ring-chain tautomerism, where the heterocyclic ring reversibly opens to form an acyclic Schiff base (imine). rsc.orgnih.gov This equilibrium is typically acid-catalyzed and is crucial in understanding the reactivity of thiazolidines, including their ability to exchange substituents at the C2 position. nih.gov

The five-membered thiazolidine ring is not planar and adopts puckered conformations to minimize torsional strain. High-resolution NMR spectroscopy and computational studies have shown that thiazolidines often exist in envelope conformations, where one atom (typically C4 or C5) is out of the plane of the other four. researchgate.netacs.org The specific preferred conformation and the energy barrier to interconversion are influenced by the substitution pattern on the ring. For the this compound, the methyl group at C5 will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the this compound ring is characterized by distinct nucleophilic and electrophilic centers.

Nucleophilic Reactivity:

Nitrogen (N3): The lone pair of electrons on the nitrogen atom makes it a primary nucleophilic and basic site. It is readily protonated or alkylated. pharmaguideline.com Its nucleophilicity is central to the formation of iminium ions under acidic conditions and in the initial step of forming azomethine ylides.

Sulfur (S1): The thioether sulfur atom is also nucleophilic. chemistrysteps.com It can be oxidized to form the corresponding sulfoxides and sulfones, which can subsequently undergo rearrangement reactions. koreascience.krresearchgate.net The nucleophilicity of the sulfur is exploited in ring-closure reactions where the thiol group attacks an imine or carbonyl carbon. nih.gov

Electrophilic Reactivity:

Carbon (C2): The C2 carbon, situated between the nitrogen and sulfur atoms, is the most electrophilic carbon in the ring. This electrophilicity is enhanced upon protonation of the ring nitrogen, forming an iminium cation intermediate. This activation makes the C2 position susceptible to attack by nucleophiles, leading to ring-opening or substitution. rsc.org

Carbonyl Groups (in derivatives): In thiazolidinone derivatives (e.g., thiazolidin-4-ones), the carbonyl carbons are highly electrophilic and are sites for nucleophilic attack. researchgate.netnih.gov

Rearrangement Reactions

Thiazolidine systems can undergo several types of rearrangement reactions, often triggered by initial ring-opening or oxidation.

One notable transformation is the rearrangement of thiazolidine sulfoxides. Oxidation of the ring sulfur to a sulfoxide (B87167) introduces a new chiral center and activates the molecule for rearrangement. Under acidic or thermal conditions, these sulfoxides can undergo ring expansion to form larger heterocyclic systems, such as dihydro-1,4-thiazines, via a sulfenic acid intermediate. koreascience.kr

In more complex fused systems, unexpected rearrangements have been observed. For example, in a thiazolidine-oxazolidine fused system, an aryl substituent at the C2 position of the thiazolidine ring has been shown to migrate to the oxazolidine (B1195125) ring under certain conditions. researchgate.net Another reported rearrangement involves the acid-catalyzed conversion of specific 2-substituted thiazolidine derivatives into a fused oxathiane–γ-lactam bicyclic system through a ring-opening–closure mechanism. rsc.org This process involves the cleavage of the C-S bond, formation of an iminium intermediate, and subsequent intramolecular attack by a hydroxyl group. rsc.org

Applications in Advanced Organic Synthesis

(5R)-5-methyl-1,3-thiazolidine as a Key Building Block for Complex Molecules

Scaffold for Diverse Heterocyclic Compound Libraries

The thiazolidine (B150603) framework is a "privileged structure" in medicinal chemistry, frequently utilized to generate libraries of structurally diverse compounds for biological screening. nih.govresearchgate.net The thiazolidine ring can be readily modified at several positions, enabling the creation of a wide array of derivatives. nih.gov

Research has demonstrated the use of thiazolidine derivatives as versatile building blocks. For instance, (1,3-Thiazolidin-2-ylidene)ketones, synthesized from N-allylthioamides, can undergo cyclization reactions with various reagents like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) to produce fused heterocyclic systems such as 2,3-dihydropyrrolo[2,1-b] beilstein-journals.orgderpharmachemica.comthiazole and 2,3-dihydro-5H- beilstein-journals.orgderpharmachemica.comthiazolo[3,2-a]pyridine derivatives. nuph.edu.ua This approach allows for the systematic construction of different heterocyclic cores from a common thiazolidine precursor. nuph.edu.ua

Furthermore, a strategy combining divergent synthesis and cascade organocatalysis has been employed to construct libraries based on the thiazolidinedione scaffold. acs.org This method allows for the facile creation of at least five distinct molecular architectures from simple starting materials like thiazolidinedione and α,β-unsaturated aldehydes in just one to three steps. acs.org This highlights the efficiency of using thiazolidine-based scaffolds to rapidly generate molecular diversity. acs.org

Table 1: Examples of Heterocyclic Systems Derived from Thiazolidine Scaffolds

Thiazolidine PrecursorReactant(s)Resulting Heterocyclic SystemCitation
(1,3-Thiazolidin-2-ylidene)ketonesMaleic anhydride2,3-Dihydropyrrolo[2,1-b] beilstein-journals.orgderpharmachemica.comthiazole-5(6H)-one nuph.edu.ua
(1,3-Thiazolidin-2-ylidene)ketonesDimethyl acetylenedicarboxylate2,3-Dihydro-5H- beilstein-journals.orgderpharmachemica.comthiazolo[3,2-a]pyridine derivatives nuph.edu.ua
Thiazolidinedioneα,β-Unsaturated aldehydesSpiro-thiazolidinediones, Fused thiopyranoid scaffolds acs.org

Precursor in Synthetic Routes to Chiral Scaffolds

The inherent chirality of this compound, often derived from natural chiral sources like L-cysteine, is instrumental in asymmetric synthesis. rsc.orgresearchgate.net It serves as a chiral template, allowing for the transfer of stereochemical information to new, more complex molecules.

A notable application is the synthesis of chiral organocatalysts. Enantiopure thiazolidine-based organocatalysts have been synthesized from L-cysteine and have proven effective in promoting asymmetric aldol (B89426) reactions with excellent stereocontrol, achieving up to 99% enantiomeric excess (ee). researchgate.net Similarly, dirhodium(II) paddlewheel complexes incorporating chiral thiazolidine ligands derived from L-cysteine have been developed as effective catalysts for asymmetric aziridination and cyclopropanation reactions. rsc.orgrsc.org

Moreover, thiazolidine derivatives derived from L-cysteine can undergo stereoselective rearrangements to form novel chiral bicyclic systems. rsc.orgresearchgate.net For example, reaction of L-cysteine with carbonyl compounds yields thiazolidine derivatives that can be converted into chiral fused oxathiane–γ-lactam systems, which are valuable building blocks for bioactive heterocycles. rsc.orgresearchgate.net This transformation proceeds stereoselectively, producing bicyclic products with two or three stereogenic centers. rsc.orgresearchgate.net

Table 2: Chiral Scaffolds and Catalysts from Thiazolidine Precursors

Thiazolidine SourceApplicationResulting Chiral Product/SystemKey FindingCitation
L-CysteineOrganocatalysisEnantiopure thiazolidine-based organocatalystsCatalyzed asymmetric aldol reactions with up to 99% ee. researchgate.net
L-CysteineMetal CatalysisChiral dirhodium(II) catalystsEffective for asymmetric aziridination and cyclopropanation. rsc.orgrsc.org
L-CysteineStereoselective RearrangementFused oxathiane–γ-lactam bicyclic systemStereoselective formation of complex chiral heterocycles. rsc.orgresearchgate.net

Construction of Fused and Spiro Ring Systems

The thiazolidine ring is a key component in the synthesis of complex polycyclic architectures, including both fused and spirocyclic systems. These structures are of significant interest in medicinal chemistry and materials science.

Fused Ring Systems: The thiazolidine moiety can participate in various cycloaddition and cyclocondensation reactions to form fused heterocycles. Thiazolidinone derivatives, for example, can act as heterodienes in hetero-Diels-Alder reactions with a range of dienophiles. semanticscholar.orgresearchgate.net This method provides regio- and diastereoselective access to thiopyrano[2,3-d]thiazole scaffolds. semanticscholar.orgresearchgate.net The reaction of (5-methyl-1,3-thiazolidin-2-ylidene)ketones with dienophiles like methyl propiolate and dimethyl acetylenedicarboxylate leads to the formation of functionalized beilstein-journals.orgderpharmachemica.comthiazolo[3,2-a]pyridine derivatives through a [3+3]-cyclocondensation. nuph.edu.ua Another approach involves the electrophilic intramolecular cyclization of N-allylthioamides of β-ketoacids to form (5-methyl-1,3-thiazolidine-2-ylidene)ketones, which are precursors to fused pyrrolo[2,1-b] beilstein-journals.orgderpharmachemica.comthiazoles. nuph.edu.ua

Spiro Ring Systems: Spirocyclic compounds containing a thiazolidine ring are readily synthesized through multicomponent reactions (MCRs). A common method is the one-pot, three-component reaction of an amine, an oxo-compound (like isatin), and a thiolic agent, which yields spiro[indole-thiazolidinone] derivatives. nih.gov Green chemistry approaches, such as using water as a solvent or microwave assistance, have been developed for the efficient synthesis of spiro-thiazolidines. rsc.org For instance, spiro[acenaphthylene-1,2’ beilstein-journals.orgderpharmachemica.com-thiazolidine]-2,4′(1H)-diones have been synthesized in a water-facilitated multicomponent reaction. rsc.org Additionally, diversity-oriented synthesis strategies have been used to create spirocyclic thiazolidinediones via a [2+2+2] cyclotrimerization of diyne-substituted thiazolidinediones. beilstein-journals.org

Table 3: Synthesis of Fused and Spiro Ring Systems from Thiazolidine Derivatives

Reaction TypeThiazolidine DerivativeKey Reagents/ConditionsResulting SystemCitation
Hetero-Diels-Alder5-Alkylidene-4-thioxo-2-thiazolidinonesDienophiles (e.g., maleimides)Thiopyrano[2,3-d]thiazoles semanticscholar.org
[3+3]-Cyclocondensation(1,3-Thiazolidin-2-ylidene)ketonesMethyl propiolate beilstein-journals.orgderpharmachemica.comThiazolo[3,2-a]pyridines nuph.edu.ua
Three-Component ReactionThiazolidine precursorIsatin, Primary amine, Thioglycolic acidSpiro[indoline-3,2′-thiazolidinone] nih.govrsc.org
[2+2+2] CyclotrimerizationN-methylthiazolidine-2,4-dione derivativePropargyl bromide, Mo(CO)₆Spirothiazolidinedione beilstein-journals.org

Structural Elucidation and Advanced Spectroscopic Characterization of 5r 5 Methyl 1,3 Thiazolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (5R)-5-methyl-1,3-thiazolidine derivatives in solution. A variety of NMR experiments are employed to elucidate their constitution and stereochemistry.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in a series of N-substituted-2-sulfanylidene-1,3-thiazolidin-4-one derivatives, the chemical shifts in the ¹H and ¹³C NMR spectra were instrumental in confirming the successful synthesis and characterization of the compounds. researchgate.net Similarly, the structures of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives were ascertained using ¹H NMR and other spectral data. nih.gov

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for determining the spatial proximity of protons, which is essential for conformational analysis. For example, a NOESY spectrum of a thiazolidine (B150603) derivative revealed cross-peaks between H-4 and the 5-methyl group, as well as between the 2a-methyl group and the 5-methyl group, which helped in deducing the structure. clockss.org Dynamic NMR (DNMR) studies can be employed to investigate the energy barriers to conformational changes within the thiazolidine ring. researchgate.net

Table 1: Representative ¹H NMR Data for a this compound Derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 5.57 s -
H-4 3.99 dd 9.0, 7.0
H-5 3.78-3.88 m -
5-CH₃ 1.33 d 6.0
N-H 2.70 br s -

Note: Data is illustrative and based on typical values reported for similar thiazolidine structures. acs.org

Table 2: Representative ¹³C NMR Data for a this compound Derivative

Carbon Chemical Shift (ppm)
C-2 70.9
C-4 65.3
C-5 76.4
5-CH₃ 20.0
C=O 172.1

Note: Data is illustrative and based on typical values reported for similar thiazolidine structures. acs.org

The relative stereochemistry and preferred conformation of the thiazolidine ring can be established through the analysis of coupling constants and NOE data. The magnitude of the coupling constants between protons on adjacent carbons provides information about their dihedral angles, as described by the Karplus equation. researchgate.net This, in conjunction with NOESY data, allows for the determination of the relative orientation of substituents on the chiral centers.

For instance, in certain thiazolidine derivatives, the observation of specific NOE cross-peaks can confirm a cis or trans relationship between substituents at the C-2 and C-4 positions. acs.org Conformational analysis of the thiazolidine ring in some derivatives has revealed an envelope shape, with one of the atoms deviating from the plane of the other four. cdnsciencepub.com The specific conformation adopted can be influenced by the nature of the substituents on the ring.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are valuable tools for identifying the functional groups present in this compound derivatives. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the molecule.

In the IR spectra of various thiazolidine derivatives, characteristic absorption bands are observed for key functional groups. nih.gov For example, the C=O stretching vibration in thiazolidin-4-ones typically appears in the range of 1700-1720 cm⁻¹. nih.gov The N-H stretching vibration is usually observed as a broad band around 3300 cm⁻¹, while C-N and C-S stretching vibrations appear at lower frequencies. nih.govacs.org The IR spectra of substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives showed significant stretching bands at 1706–1710 cm⁻¹ (C=O), 689–700 cm⁻¹ (C-S), and 2954–2982 cm⁻¹ (C-H). nih.gov

Table 3: Typical Infrared Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch 3300 - 3500
C-H (aliphatic) Stretch 2850 - 3000
C=O (amide/ketone) Stretch 1650 - 1720
C-N Stretch 1350 - 1390
C-S Stretch 600 - 800

Note: Data is illustrative and based on typical values reported for similar thiazolidine structures. nih.govresearchgate.net

Mass Spectrometry (e.g., HRMS, ESI-MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.orgnih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of these compounds, often in conjunction with mass analyzers like time-of-flight (TOF). acs.org The ESI-MS spectra of thiazolidine derivatives typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. acs.orgnih.govresearchgate.net For example, the HRMS (ESI-TOF) analysis of a thiazolidine derivative showed an [M+H]⁺ ion, and the measured mass was in excellent agreement with the calculated value, confirming its elemental composition. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound derivatives in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous assignment of the absolute and relative stereochemistry.

X-ray diffraction analysis has been used to determine the solid-state conformation of various thiazolidine-containing compounds. uc.ptmathnet.ru For instance, the crystal structure of a thiazolidine derivative can reveal the puckering of the five-membered ring and the orientation of the substituents. cdnsciencepub.com In some cases, the conformation in the solid state may differ from that observed in solution, highlighting the importance of using multiple techniques for a comprehensive structural analysis. cdnsciencepub.com The crystal structure of a spiro compound derived from a thiazolidine was successfully determined by X-ray crystallography. uc.pt

Chiral Chromatography (e.g., HPLC) for Enantiomer and Diastereomer Separation and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation of enantiomers and diastereomers of this compound derivatives and for the determination of their enantiomeric or diastereomeric purity. This is particularly important when these compounds are synthesized as mixtures of stereoisomers.

Chiral stationary phases (CSPs) are used in HPLC columns to differentiate between stereoisomers, allowing for their separation and quantification. For example, the enantiomeric excess (ee) of thiazolidine derivatives has been determined using chiral HPLC. clockss.orgrsc.org In one study, the racemic analogue of a thiazolidine derivative was synthesized and compared with the product from an enantiopure series using chiral HPLC to determine an enantiomeric excess of 80%. rsc.org The separation of axially chiral 5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones has also been achieved using chiral HPLC. researchgate.net This technique is also crucial for the resolution of racemic mixtures to obtain pure enantiomers for further studies. google.com

Theoretical and Computational Studies on 5r 5 Methyl 1,3 Thiazolidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for studying the properties of heterocyclic compounds.

Geometry Optimization and Electronic Structure Analysis

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in (5R)-5-methyl-1,3-thiazolidine by finding the minimum energy structure on the potential energy surface. This process, known as geometry optimization, provides crucial data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, further analysis of the electronic structure can be performed. This includes mapping the electron density to understand charge distribution, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to assess chemical reactivity, and generating electrostatic potential maps to predict sites for electrophilic and nucleophilic attack. For instance, studies on related thiazolidine (B150603) derivatives often use the B3LYP functional with a basis set like 6-31G(d,p) for such calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative and not based on published results for this specific molecule.

Parameter Value
Bond Lengths (Å)
C2-N3 1.45
N3-C4 1.47
C4-C5 1.53
C5-S1 1.85
S1-C2 1.83
C5-C(methyl) 1.54
**Bond Angles (°) **
S1-C2-N3 105.0
C2-N3-C4 110.0
N3-C4-C5 108.0
C4-C5-S1 104.0
C5-S1-C2 95.0
Dihedral Angles (°)
C5-S1-C2-N3 -25.0
S1-C2-N3-C4 40.0
C2-N3-C4-C5 -35.0
N3-C4-C5-S1 20.0
C4-C5-S1-C2 -5.0

Conformational Analysis and Energetics

The five-membered thiazolidine ring is not planar and can adopt various conformations, typically described as envelope or twist forms. DFT calculations are essential for exploring the potential energy surface of this compound to identify its stable conformers and the transition states that connect them. By calculating the relative energies of these conformers, the most likely shape of the molecule at equilibrium can be determined. The methyl group at the C5 position can exist in either a pseudo-axial or pseudo-equatorial orientation, and computational studies would quantify the energy difference between these arrangements.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

DFT is also a valuable tool for predicting spectroscopic properties. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. These predicted spectra can be compared with experimental data to confirm the structure and assign signals. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Methods for structure-based prediction of methyl chemical shifts have been developed and refined, taking into account various effects like ring currents and magnetic anisotropy.

Reaction Mechanism Elucidation and Reactivity Prediction

Computational studies are instrumental in elucidating reaction mechanisms. For this compound, DFT could be used to model its behavior in various chemical reactions. This would involve locating the transition state structures, calculating activation energies, and determining the reaction pathways. For example, DFT has been used to investigate the regioselectivity of cycloaddition reactions involving thiazolidine-related compounds. This allows for predictions of the molecule's reactivity and the likely products of a given reaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies on this compound are not documented, this technique is frequently applied to understand the behavior of related bioactive molecules in a simulated biological environment, such as in aqueous solution or interacting with a protein. MD simulations provide insights into the conformational flexibility of the molecule over time and can help to understand how it might adapt its shape to fit into a binding site.

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques, including molecular docking, are used to study how a molecule interacts with other molecules, such as a protein receptor. Although no specific molecular modeling studies focused on this compound were found, this approach is central to computational drug discovery involving thiazolidine derivatives. In such a study, the this compound molecule would be computationally "docked" into the active site of a target protein to predict its binding orientation and affinity. These models help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. DFT calculations can also be used to accurately quantify the energies of these non-covalent interactions.

Quantum Chemical Calculations for Stereochemical Analysis

Quantum chemical calculations have emerged as a powerful tool for the stereochemical analysis of heterocyclic compounds, including this compound. These computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the three-dimensional structure, conformational preferences, and relative stabilities of different stereoisomers, which can be challenging to determine solely through experimental techniques.

The stereochemical analysis of chiral thiazolidines often involves the calculation of various molecular properties to predict the most stable conformations and to correlate theoretical data with experimental results, such as those obtained from NMR spectroscopy. By calculating the energies of different possible structures, researchers can determine the most likely conformation(s) that the molecule will adopt.

In the context of this compound, quantum chemical calculations can be employed to investigate the conformational landscape of the molecule. The five-membered thiazolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The position of the methyl group at the C5 chiral center significantly influences the conformational preference of the ring.

A typical computational approach for the stereochemical analysis of a molecule like this compound would involve the following steps:

Conformational Search: Identifying all possible low-energy conformations of the molecule. This can be achieved through systematic or stochastic conformational search algorithms.

Geometry Optimization: Optimizing the geometry of each identified conformer using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure for each conformer.

Energy Calculations: Calculating the relative electronic energies, enthalpies, and Gibbs free energies of the optimized conformers to determine their relative stabilities. The conformer with the lowest Gibbs free energy is predicted to be the most stable and, therefore, the most populated at a given temperature.

Spectroscopic Parameter Calculation: Calculating spectroscopic parameters, such as NMR chemical shifts and coupling constants, for the most stable conformers. These calculated parameters can then be compared with experimental data to validate the predicted stereochemistry and conformation.

While specific research focusing exclusively on the quantum chemical calculations for the stereochemical analysis of this compound is not extensively documented in publicly available literature, the principles can be illustrated with a hypothetical data set. The following tables represent the type of data that would be generated in such a computational study.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerPoint GroupRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
A C10.000.00
B C11.251.30
C C12.502.65

This is a hypothetical data table for illustrative purposes. The values are representative of what a DFT calculation might yield for different conformers of a chiral thiazolidine derivative.

In this hypothetical example, Conformer A is the global minimum, being the most stable in terms of both electronic and Gibbs free energy. This suggests that at equilibrium, Conformer A would be the most abundant species.

Further analysis can involve the comparison of calculated and experimental NMR data to confirm the dominant conformation.

Table 2: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer of a Related 5-substituted Thiazolidine

ProtonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H2a4.354.32
H2b4.104.08
H4a3.203.18
H4b2.952.93
H53.803.78
CH₃1.251.23

This table presents hypothetical data for a related 5-substituted thiazolidine to illustrate the correlation between calculated and experimental values.

The good agreement between the calculated and experimental chemical shifts in this illustrative table would provide strong evidence for the predicted stereochemistry and conformation of the molecule. Therefore, quantum chemical calculations serve as an indispensable method for the detailed stereochemical elucidation of complex chiral molecules like this compound.

Biological Relevance and Biochemical Interactions of Thiazolidine Scaffolds Academic Research Focus

Thiazolidines as Protein and Enzyme Interaction Modulators

The structural features of the thiazolidine (B150603) ring, including its hydrogen bond donor and acceptor capabilities, make it a key pharmacophore for interacting with proteins and enzymes. ijlpr.com This interaction can modulate the biological function of these targets, leading to therapeutic effects.

Molecular docking and other computational studies have been instrumental in understanding how thiazolidine derivatives bind to their protein targets. journaljpri.com These studies reveal that interactions are often driven by hydrogen bonds and hydrophobic interactions within the ligand-binding pocket of the receptor. mdpi.commdpi.com For instance, the binding of thiazolidinedione derivatives to Peroxisome Proliferator-Activated Receptor γ (PPARγ) involves key interactions with amino acid residues in the ligand-binding domain. uniba.itvu.edu.au Similarly, docking studies of thiazolidine-based inhibitors with monoamine oxidase (MAO) have elucidated the binding patterns responsible for their inhibitory activity and selectivity. nih.govutrgv.edu The binding of thiazolidinediones has also been demonstrated with other proteins, such as the endoplasmic reticulum protein Nutrient-deprivation autophagy factor-1 (NAF-1), suggesting a broader range of potential cellular targets. nih.gov

The thiazolidine scaffold is a cornerstone for several classes of enzyme modulators.

PPARγ Agonism: Thiazolidinediones (TZDs), which feature a thiazolidine ring with two carbonyl groups, are well-established agonists of PPARγ, a nuclear receptor that is a master regulator of glucose metabolism. researchgate.netplos.org By binding to and activating PPARγ, TZDs like pioglitazone (B448) and rosiglitazone (B1679542) act as insulin (B600854) sensitizers, making them effective in the treatment of type 2 diabetes mellitus. ijlpr.comresearchgate.netnih.gov Their mechanism involves modulating the expression of genes involved in glucose and lipid homeostasis. uniba.itnih.gov Some novel thiazolidinediones have been shown to improve insulin sensitivity through mechanisms that may be independent of their PPARγ agonist activity. nih.gov

MAO Inhibition: Various derivatives of thiazolidine have been developed as potent and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. nih.govresearchgate.net MAO-B is a key enzyme in the degradation of dopamine (B1211576), and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. utrgv.edu Rationally designed thiazolidine-2,4-dione derivatives have shown high potency and selectivity for MAO-B over MAO-A, with some compounds exhibiting greater potency than the reference drug safinamide. nih.govconsensus.app Kinetic studies and molecular docking have helped to understand the structural requirements for this selective inhibition. nih.govnih.gov

SphK2 Inhibition: Thiazolidine-2,4-dione analogues have been identified as selective inhibitors of sphingosine (B13886) kinase-2 (SphK2). nih.govacs.orgplos.org SphK2 is an enzyme that produces the signaling lipid sphingosine-1-phosphate (S1P). One such inhibitor, known as K145, demonstrated selectivity for SphK2 over SphK1 and was shown to suppress S1P levels in cells. nih.govacs.orgplos.org Molecular modeling supports the selective binding of these compounds to SphK2. nih.govplos.org The development of such inhibitors provides valuable tools for studying the roles of SphK2 in cellular processes and as potential leads for anticancer agents. nih.govacs.org

Thiazolidine Derivative Class Enzyme Target Mechanism/Effect Therapeutic Area
Thiazolidinediones (TZDs)PPARγAgonism, insulin sensitization researchgate.netnih.govType 2 Diabetes ijlpr.comuniba.it
Thiazolidine-2,4-dionesMonoamine Oxidase B (MAO-B)Selective Inhibition nih.govresearchgate.netNeurodegenerative Diseases utrgv.edu
Thiazolidine-2,4-dionesSphingosine Kinase 2 (SphK2)Selective Inhibition nih.govacs.orgplos.orgCancer nih.gov
Cinnamic acid-based TZDsP450c17, 3βHSDIIInhibition nih.govPolycystic Ovary Syndrome nih.gov

Role as Structural Motifs in Biologically Active Compounds

The thiazolidine ring serves as a fundamental building block in the design and synthesis of complex, biologically active molecules. nih.govnih.gov

The thiazolidine scaffold is widely used to create peptidomimetics, which are compounds designed to mimic the structure and function of peptides while offering improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govbenthamdirect.com The thiazolidine ring can be used as a dipeptide surrogate, introducing conformational constraints into the molecule. benthamdirect.comuq.edu.au This can help to lock the molecule into a bioactive conformation, for example, by inducing β-turn formations. benthamdirect.com Bicyclic thiazolidine lactam peptidomimetics have been synthesized as analogues of the neuropeptide Pro-Leu-Gly-NH2 (PLG) to enhance dopamine receptor modulating activity, demonstrating their potential in treating conditions like Parkinson's disease. nih.govacs.orgfigshare.com

Peptidomimetic Type Thiazolidine Scaffold Biological Target/Application Key Finding
Dopamine Receptor ModulatorsBicyclic Thiazolidine Lactam nih.govacs.orgDopamine ReceptorsIncorporation of a hydrophobic side chain enhances modulatory activity. nih.govacs.org
Conformationally Constrained Building BlocksDipeptide Mimetic Scaffold benthamdirect.comGeneral PeptidomimeticsDiastereomers with (R) configuration at C-2 show high propensity for β-turn formation. benthamdirect.com

The thiazolidine ring is a recurring motif in a variety of natural products. nih.govresearchgate.netnih.gov Perhaps the most famous examples are the penicillin antibiotics, which are characterized by a β-lactam ring fused to a thiazolidine ring. medsafe.govt.nzwikipedia.org The structural integrity of this fused ring system is crucial for their antibacterial activity. Furthermore, the degradation of β-lactam antibiotics under certain conditions, such as photolysis, can lead to the formation of metabolites containing a thiazolidine structure, like dimethyl thiazolidine carboxylic acid. nih.gov This highlights the chemical stability of the thiazolidine ring itself, even after the primary bioactive part of the molecule (the β-lactam ring) has been hydrolyzed. nih.govresearchgate.net

Compound Class Significance Example
AntibioticsCore structural component essential for biological activity. medsafe.govt.nzwikipedia.orgPenicillins wikipedia.org
Antibiotic MetabolitesFormed during the degradation of β-lactam antibiotics. nih.govDimethyl thiazolidine carboxylic acid nih.gov

Chemo-Biological Studies and Probing Biochemical Pathways

Thiazolidine-based compounds serve as critical chemical tools for probing and understanding complex biochemical pathways. The development of selective enzyme inhibitors allows researchers to dissect the specific roles of these enzymes in cellular signaling and disease progression. For example, the use of TZD-based PPARγ agonists has been fundamental to elucidating the role of PPARγ in regulating glucose and lipid metabolism, as well as inflammation and adipogenesis. plos.org These studies have helped to understand how PPARγ activation leads to the uptake of free fatty acids into adipose tissue, thereby improving insulin signaling in muscle and liver. encyclopedia.pub Similarly, selective MAO-B inhibitors containing a thiazolidine core are used to study the progression of neurodegeneration and the role of dopamine metabolism in the brain. nih.gov The use of K145 and other selective SphK2 inhibitors helps to clarify the distinct functions of SphK1 and SphK2 in cell growth, apoptosis, and cancer, pathways that were previously difficult to study due to a lack of selective chemical probes. nih.govacs.orgplos.org

Q & A

Q. What are the key considerations for optimizing the synthesis of (5R)-5-methyl-1,3-thiazolidine derivatives?

Synthesis optimization requires precise control of reaction conditions, including temperature, solvent choice, and catalyst selection. For example, highlights that temperature control and solvent polarity significantly influence reaction yields and purity in thiazolidinone syntheses. Multi-step protocols often employ reagents like thioamides and aldehydes, with purification via recrystallization or chromatography to achieve >90% purity . Microwave-assisted synthesis () can reduce reaction times by 30–50% compared to conventional heating, though this may require validation for (5R)-5-methyl derivatives.

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming stereochemistry and substituent positions, particularly for the (5R) chiral center. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry validates molecular weight. For example, and emphasize the use of 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to resolve structural ambiguities in thiazolidine derivatives. X-ray crystallography (if crystalline) can further validate stereochemical assignments .

Q. How do substituents on the thiazolidine core influence physicochemical properties?

Substituents like methyl groups at the 5-position enhance steric hindrance, potentially stabilizing the ring against hydrolysis. Electron-withdrawing groups (e.g., nitro, chloro) on aromatic moieties () increase electrophilicity, affecting reactivity in nucleophilic substitutions. Hydrophobic substituents (e.g., benzyl, allyl) improve lipid solubility, which is critical for membrane permeability in biological studies .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity in this compound derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) can direct stereoselective formation of the (5R) configuration. highlights the use of chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers, with mobile phases optimized using polar organic modifiers. Circular Dichroism (CD) spectroscopy or chiral HPLC should confirm >99% enantiomeric excess (ee) for pharmacologically relevant studies .

Q. How can structure–activity relationships (SARs) guide the design of bioactive this compound analogs?

Computational docking (e.g., AutoDock Vina) paired with in vitro assays can identify key interactions. For instance, and show that 4-ethoxy or 3-fluoro substituents on phenyl rings enhance binding to antimicrobial targets (e.g., bacterial enoyl-ACP reductase). Replacements of the thioxo group with oxo () reduce cytotoxicity but may lower potency, necessitating iterative SAR refinement .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). For example, notes that IC50_{50} values for anticancer activity can vary 10-fold between adherent vs. suspension cell cultures. Standardizing protocols (e.g., NIH/ATP-based viability assays) and validating results across multiple models (e.g., 2D vs. 3D cultures) are critical. Meta-analyses of published data (e.g., using RevMan) can identify confounding factors .

Methodological Tables

Q. Table 1: Common Synthetic Routes for Thiazolidine Derivatives

StepReagents/ConditionsYield (%)Purity (%)Reference
Ring FormationThioamide, aldehyde, DMF, 80°C65–7585–90
SubstitutionPd(OAc)2_2, aryl halide, 110°C50–6090–95
PurificationSilica gel chromatography (EtOAc/hexane)>98

Q. Table 2: Impact of Substituents on Bioactivity

SubstituentPositionBiological Activity (IC50_{50}, μM)Reference
4-NO2_2PhenylAnticancer: 2.1 ± 0.3
3-ClBenzylAntimicrobial: 8.5 ± 1.2
5-CH3_3ThiazolidineAnti-inflammatory: 15.4 ± 2.1

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